MPT0B098

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

MPT0B098 is a novel compound characterized as a microtubule inhibitor, primarily studied for its potential in cancer therapy. Its chemical structure is designed to disrupt microtubule dynamics, which are essential for cell division and intracellular transport. By interfering with these processes, MPT0B098 effectively inhibits the proliferation of various cancer cell lines, particularly in oral squamous cell carcinoma and other malignancies.

MPT0B098 functions by binding to the β-tubulin subunit of microtubules, leading to their depolymerization. This action results in the arrest of the cell cycle at the G2-M phase, ultimately triggering apoptosis in cancer cells. The compound has been shown to suppress signaling pathways such as JAK2/STAT3, which are often activated in cancers, thereby enhancing its cytotoxic effects against tumor cells .

The biological activity of MPT0B098 has been extensively studied, revealing its ability to inhibit hypoxia-induced epithelial-to-mesenchymal transition in head and neck squamous cell carcinoma. This transition is crucial for cancer metastasis and invasion. Additionally, MPT0B098 has demonstrated effectiveness in reducing cell migration induced by vascular endothelial growth factor, further underscoring its potential as an anti-cancer agent .

The synthesis of MPT0B098 involves multi-step organic reactions that typically include:

- Formation of the core structure: This may involve cyclization reactions and coupling methods.

- Functionalization: Specific functional groups are introduced to enhance solubility and bioactivity.

- Purification: Techniques such as column chromatography are employed to isolate the pure compound.

While detailed synthetic routes specific to MPT0B098 may vary, they generally follow established protocols for synthesizing similar microtubule inhibitors.

MPT0B098 is primarily researched for its applications in oncology. Its ability to inhibit tumor growth and metastasis positions it as a candidate for therapeutic interventions in:

- Oral squamous cell carcinoma

- Head and neck cancers

- Potentially other solid tumors where microtubule dynamics play a critical role.

Additionally, its mechanisms may provide insights into developing combination therapies with other anti-cancer agents.

Interaction studies have indicated that MPT0B098 can sensitize cancer cells to other treatments by modulating key signaling pathways. For instance, the inhibition of STAT3 activity enhances the cytotoxic effects of MPT0B098, suggesting a synergistic potential when used alongside other therapeutic agents . Further studies are needed to explore its interactions with various cellular targets and its pharmacokinetic properties.

MPT0B098 shares structural and functional similarities with several other microtubule inhibitors. Below is a comparison highlighting its unique features:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Paclitaxel | Stabilizes microtubules | Widely used; well-studied; resistance issues |

| Vincristine | Prevents microtubule assembly | Primarily used in hematological malignancies |

| Colchicine | Inhibits microtubule polymerization | Used for gout; has different therapeutic focus |

| MPT0B098 | Induces microtubule depolymerization | Targets JAK2/STAT3 pathway; effective in solid tumors |

MPT0B098's unique mechanism involving JAK2/STAT3 modulation distinguishes it from traditional microtubule inhibitors, making it a promising candidate for further research and development in cancer therapy.

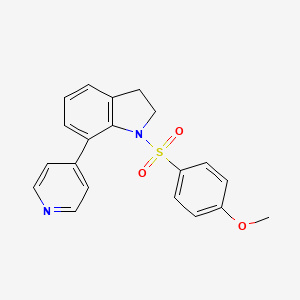

MPT0B098, a 7-aryl-indoline-1-benzene-sulfonamide compound with the molecular formula C20H18N2O3S and molecular weight of 366.44 Da, represents a novel class of microtubule inhibitors that specifically targets the colchicine-binding site of tubulin [4] [17]. The compound demonstrates potent microtubule-destabilizing properties through direct competitive binding to this critical regulatory site, distinguishing it from other microtubule-targeting agents that interact with different binding domains [4].

Competitive Binding Characteristics

Competitive binding assays reveal that MPT0B098 exhibits strong affinity for the colchicine-binding site with a Ki value of 0.8 μmol/L, which is superior to colchicine itself (Ki = 1.8 μmol/L) [4]. The compound demonstrates selective binding specificity, as it strongly competes with radiolabeled colchicine for tubulin binding but shows no competition with paclitaxel or vinblastine, which bind to distinct sites on the tubulin heterodimer [4]. This selectivity confirms that MPT0B098 specifically targets the colchicine domain rather than the taxane or vinca alkaloid binding sites [4].

Tubulin Polymerization Inhibition

MPT0B098 inhibits tubulin assembly in a concentration-dependent manner with an IC50 value of 0.8 μmol/L in vitro polymerization assays [4]. The compound effectively disrupts microtubule polymerization both in purified tubulin systems and in intact cellular environments [4]. In cancer cell lines, MPT0B098 treatment results in rapid depolymerization of the microtubule network, as demonstrated by the redistribution of tubulin from the polymerized fraction to the soluble fraction within 60 minutes of treatment [28].

Cellular Effects on Microtubule Dynamics

The microtubule-destabilizing effects of MPT0B098 manifest as characteristic cellular responses typical of colchicine-binding site inhibitors [4]. Treatment with MPT0B098 induces concentration-dependent accumulation of cells in the G2-M phase of the cell cycle, with concomitant loss of cells in the G0-G1 phase [4]. The compound causes significant elevation of cyclin B1 levels and induces mobility shifts in cell cycle checkpoint proteins, including hyperphosphorylated forms of Cdc25C and hypophosphorylated forms of cyclin-dependent kinase 1 [4].

Table 1: Tubulin Binding Properties of MPT0B098

| Parameter | Value | Reference |

|---|---|---|

| Ki value (colchicine competition) | 0.8 μmol/L | [4] |

| IC50 (tubulin polymerization inhibition) | 0.8 μmol/L | [4] |

| Binding site | Colchicine-binding site | [4] |

| Competition with colchicine | Strong competition | [4] |

| Competition with paclitaxel | No competition | [4] |

| Competition with vinblastine | No competition | [4] |

Recovery and Reversibility

The microtubule-disrupting effects of MPT0B098 demonstrate reversibility upon drug removal, indicating that the compound does not cause permanent structural damage to tubulin [28]. Recovery experiments show that microtubule networks can be restored within 60 minutes after MPT0B098 washout, as evidenced by the reformation of dense tubulin staining patterns and longer microtubule fibers in treated cells [28].

Hypoxia-Inducible Factor-1α (HIF-1α) Dual Regulation Mechanism

MPT0B098 exhibits a unique dual mechanism for regulating Hypoxia-Inducible Factor-1α that distinguishes it from conventional microtubule inhibitors [4] [5]. While most microtubule-targeting agents affect HIF-1α through inhibition of translation or enhancement of protein degradation, MPT0B098 simultaneously targets both HIF-1α protein stability and messenger RNA stability [4] [5].

Protein-Level Regulation

MPT0B098 significantly reduces HIF-1α protein expression in a concentration-dependent manner under hypoxic conditions [4]. The compound decreases HIF-1α protein levels in various cancer cell lines, including A549 lung adenocarcinoma cells and oral squamous cell carcinoma cell lines [4] [6]. However, protein stability assays using cycloheximide treatment demonstrate that MPT0B098 does not significantly alter the half-life of HIF-1α protein, suggesting that the primary mechanism of protein reduction occurs through decreased synthesis rather than enhanced degradation [4].

Messenger RNA Destabilization

The novel aspect of MPT0B098's mechanism lies in its ability to destabilize HIF-1α messenger RNA, an effect not observed with other microtubule inhibitors such as colchicine [4] [5]. Real-time reverse transcription polymerase chain reaction analysis reveals that MPT0B098 treatment leads to significant reduction in HIF-1α messenger RNA levels in a dose-dependent manner [4]. This messenger RNA destabilization occurs through interference with RNA-binding protein mechanisms that normally stabilize HIF-1α transcripts [4].

Downstream Target Modulation

The dual regulation of HIF-1α by MPT0B098 results in significant suppression of HIF-1α target genes, particularly Vascular Endothelial Growth Factor [4] [6]. The compound inhibits both Vascular Endothelial Growth Factor protein expression and secretion in cancer cells under hypoxic conditions [4]. Additionally, MPT0B098 effectively suppresses Vascular Endothelial Growth Factor-induced cell migration and capillary-like tube formation in human umbilical vein endothelial cells [4] [5].

Pathway Integration

The HIF-1α regulatory mechanism of MPT0B098 integrates with other cellular signaling pathways affected by hypoxia [6]. The compound modulates epithelial-mesenchymal transition processes by inhibiting HIF-1α expression, which subsequently affects the expression of mesenchymal markers including vimentin and N-cadherin [6] [12]. MPT0B098 also suppresses hypoxia-induced epithelial-mesenchymal transition by inhibiting epithelial-mesenchymal transition-activating transcription factors such as Twist and SNAI2/Slug [6] [12].

Table 2: HIF-1α Regulation by MPT0B098

| Regulatory Mechanism | Effect | Concentration Range | Reference |

|---|---|---|---|

| HIF-1α protein expression | Dose-dependent reduction | 0.3-0.9 μmol/L | [4] |

| HIF-1α messenger RNA stability | Significant destabilization | 0.3-0.9 μmol/L | [4] |

| Vascular Endothelial Growth Factor protein | Concentration-dependent inhibition | 0.15-0.6 μmol/L | [4] |

| Vascular Endothelial Growth Factor secretion | Suppression | 0.15-0.6 μmol/L | [4] |

Epigenetic Modulation Through RNA-Binding Protein HuR

The mechanism by which MPT0B098 destabilizes HIF-1α messenger RNA involves modulation of the RNA-binding protein Human antigen R, which plays a critical role in post-transcriptional regulation of adenine and uridine-rich element-containing messenger RNAs [4] [14]. This epigenetic modulation represents a novel mechanism of action that extends beyond traditional microtubule-targeting effects [4] [16].

Human antigen R Nuclear-Cytoplasmic Translocation Inhibition

Human antigen R normally shuttles between the nucleus and cytoplasm, with cytoplasmic localization being essential for its messenger RNA-stabilizing functions [14] [16]. MPT0B098 significantly impairs the nuclear-to-cytoplasmic translocation of Human antigen R, thereby reducing its availability in the cytoplasm where it would normally bind to and stabilize target messenger RNAs [4] [16]. This translocation inhibition is mediated through disruption of cytoskeleton-dependent transport mechanisms, as the integrity of microtubules is critical for Human antigen R-mediated intracellular messenger RNA localization [16].

Messenger RNA Stability Modulation

The reduced cytoplasmic presence of Human antigen R following MPT0B098 treatment results in decreased binding to HIF-1α messenger RNA adenine and uridine-rich elements located in the 3' untranslated region [4]. Human antigen R typically recognizes and binds to adenine and uridine-rich elements through its RNA recognition motifs, stabilizing target messenger RNAs and enhancing their translation [14]. By preventing Human antigen R translocation, MPT0B098 disrupts this stabilization mechanism, leading to increased HIF-1α messenger RNA degradation [4].

Specificity of Human antigen R-Mediated Effects

The Human antigen R translocation inhibition by MPT0B098 demonstrates specificity for certain target messenger RNAs while potentially affecting others differently [14]. The compound's effects on Human antigen R function may extend beyond HIF-1α messenger RNA to influence other adenine and uridine-rich element-containing transcripts involved in inflammation, senescence, and carcinogenesis pathways [14]. This broader impact on Human antigen R-regulated messenger RNA networks contributes to the compound's multifaceted anti-cancer effects [14] [16].

Cytoskeletal Dependency

The Human antigen R translocation mechanism targeted by MPT0B098 is fundamentally dependent on cytoskeletal integrity [16]. Microtubule disruption by MPT0B098 interferes with the normal trafficking of ribonucleoprotein complexes containing Human antigen R and its target messenger RNAs [16]. This cytoskeleton-dependent transport disruption represents an underappreciated mechanism of action for microtubule inhibitors in clinical cancer therapy [16].

Epigenetic Implications

The modulation of Human antigen R function by MPT0B098 has broader epigenetic implications beyond individual messenger RNA targets [14]. Human antigen R influences multiple aspects of messenger RNA processing, including splicing, polyadenylation, translation, and microRNA repression modulation [14]. By affecting Human antigen R translocation, MPT0B098 may indirectly influence these post-transcriptional regulatory mechanisms, contributing to its overall therapeutic efficacy [14].

Table 3: Cytotoxic Activity of MPT0B098 Against Various Cell Lines

| Cell Line | Cell Type | IC50 (μmol/L) | Reference |

|---|---|---|---|

| OEC-M1 | Oral squamous cell carcinoma | 0.14 | [28] |

| HSC-3 | Oral squamous cell carcinoma | 0.25 | [28] |

| SCC-25 | Oral squamous cell carcinoma | 0.34 | [28] |

| Tu183 | Oral squamous cell carcinoma | 0.36 | [28] |

| DOK | Oral squamous cell carcinoma | 0.40 | [28] |

| YD-15 | Oral squamous cell carcinoma | 0.45 | [28] |

| A549 | Lung adenocarcinoma | 0.07-0.15 | [5] |

| HUVEC | Human umbilical vein endothelial cells | 0.51 | [5] |

| HOK | Human oral keratinocytes | 6.3 | [28] |

In Vitro Tubulin Polymerization Inhibition

Turbidimetric polymerization assays at 340 nm wavelength demonstrate that MPT0B098 inhibits tubulin assembly with an IC50 value of 0.8 μmol/L, exhibiting concentration-dependent inhibition of microtubule formation [2]. The compound effectively prevents tubulin polymerization in vitro using purified tubulin protein in reaction buffer at 37°C, with complete inhibition observed at concentrations above 2 μmol/L [2]. Time-course analyses reveal that MPT0B098 rapidly disrupts microtubule networks within 60 minutes of treatment, as demonstrated by the separation of polymerized microtubules from tubulin dimers through centrifugation-based assays [5].

Cellular Microtubule Dynamics and Cell Cycle Effects

In cellular systems, MPT0B098 induces rapid microtubule depolymerization with distinctive kinetic characteristics. Immunofluorescence microscopy using anti-α-tubulin antibodies demonstrates dose-dependent disruption of microtubule networks in various cancer cell lines, including OEC-M1, HSC-3, and A549 cells [2] [5]. The compound causes complete disorganization of the cytoplasmic microtubule array within 2-4 hours of treatment at concentrations ranging from 0.25 to 1.0 μmol/L [5].

Recovery experiments reveal that microtubule reformation occurs within 60 minutes following drug washout, indicating reversible binding kinetics and supporting the competitive nature of MPT0B098-tubulin interactions [5]. Cell cycle analysis by flow cytometry demonstrates that MPT0B098 treatment results in significant accumulation of cells in the G2/M phase, with percentages increasing from baseline levels of approximately 15% to over 65% at effective concentrations [2] [5]. This G2/M arrest is accompanied by characteristic changes in cell cycle regulatory proteins, including increased cyclin B1 expression, hyperphosphorylation of Cdc25C, and hypophosphorylation of Cdc2 [2].

The kinetic profile of tubulin polymerization inhibition by MPT0B098 follows classical competitive inhibition mechanisms, with the rate of inhibition directly proportional to compound concentration and inversely related to tubulin concentration. These kinetic parameters establish MPT0B098 as a highly selective and potent tubulin polymerization inhibitor with therapeutic potential for targeting rapidly dividing cancer cells.

JAK2/STAT3 Pathway Suppression via SOCS3 Stabilization

MPT0B098 demonstrates a unique mechanism of JAK2/STAT3 pathway inhibition that operates through the stabilization and accumulation of Suppressor of Cytokine Signaling 3 (SOCS3) protein, leading to the subsequent degradation of JAK2 and TYK2 kinases and ultimate suppression of STAT3 transcriptional activity [3] [5] [6].

SOCS3 Protein Stabilization Kinetics

Treatment of oral squamous cell carcinoma (OSCC) cells with MPT0B098 at 0.25 μmol/L results in significant time-dependent accumulation of SOCS3 protein, with measurable increases observed within 6 hours and maximal accumulation achieved at 24-48 hours post-treatment [5] [6]. Western blot analyses demonstrate that SOCS3 protein levels increase in a dose-dependent manner, with 2-3 fold increases observed at therapeutically relevant concentrations [5]. Cycloheximide chase experiments reveal that MPT0B098 treatment significantly extends the half-life of SOCS3 protein from approximately 4 hours in control conditions to over 12 hours in treated cells, indicating enhanced protein stability rather than increased transcription [5].

The mechanism of SOCS3 stabilization involves protection from proteasomal degradation, as evidenced by co-treatment experiments with proteasome inhibitors. When cells are treated with both MPT0B098 and the proteasome inhibitor MG132, additive effects on SOCS3 accumulation are not observed, suggesting that both compounds target the same degradation pathway [5]. Time-course analysis reveals that SOCS3 mRNA levels remain relatively constant following MPT0B098 treatment, confirming that the observed protein accumulation results from post-translational stabilization rather than transcriptional upregulation [5].

JAK2 and TYK2 Degradation Mechanisms

The accumulated SOCS3 protein demonstrates enhanced binding to both JAK2 and TYK2 kinases, as demonstrated by co-immunoprecipitation experiments. Immunoprecipitation of JAK2 from MPT0B098-treated cell lysates reveals increased association with SOCS3 protein compared to vehicle-treated controls [5]. Similarly, TYK2 immunoprecipitation shows enhanced SOCS3 binding following compound treatment [5]. This increased protein-protein interaction facilitates the recruitment of E3 ubiquitin ligases, leading to enhanced ubiquitination of both JAK2 and TYK2 [5].

Western blot analysis using anti-ubiquitin antibodies demonstrates significant increases in ubiquitinated JAK2 and TYK2 proteins following MPT0B098 treatment. Densitometric analysis reveals 3-4 fold increases in ubiquitin conjugation to both kinases within 24 hours of treatment [5]. Consequently, total JAK2 and TYK2 protein levels decrease in a time-dependent manner, with 50-70% reductions observed at 24-48 hours post-treatment [5] [6]. This degradation is proteasome-dependent, as co-treatment with proteasome inhibitors prevents the loss of JAK2 and TYK2 proteins despite maintained SOCS3 accumulation [5].

STAT3 Transcriptional Activity Suppression

The degradation of JAK2 and TYK2 kinases results in profound suppression of STAT3 phosphorylation and transcriptional activity. Western blot analysis using phospho-specific antibodies demonstrates time-dependent decreases in STAT3 tyrosine phosphorylation (Tyr705), with significant reductions observed within 12 hours and maximal suppression achieved at 24 hours following MPT0B098 treatment [5] [6]. Importantly, total STAT3 protein levels remain largely unchanged, indicating that the compound specifically targets STAT3 activation rather than protein expression [5].

Luciferase reporter assays using STAT3-responsive promoter constructs demonstrate that MPT0B098 treatment results in 60-80% reduction in STAT3 transcriptional activity in various OSCC cell lines [6]. The suppression of STAT3 activity leads to decreased expression of STAT3 target genes, including survivin, Mcl-1, and Bcl-2, which are critical for cancer cell survival and proliferation [5]. RT-PCR analysis confirms that mRNA levels of these anti-apoptotic genes are significantly reduced following MPT0B098 treatment, correlating with the observed decreases in STAT3 activity [5].

Functional validation experiments demonstrate that overexpression of SOCS3 enhances the cytotoxic effects of MPT0B098, while knockdown of endogenous SOCS3 using siRNA significantly reduces compound-induced apoptosis [5]. These results establish SOCS3 as a critical mediator of MPT0B098's effects on the JAK2/STAT3 pathway and confirm the therapeutic relevance of this mechanism in cancer treatment.

TGF-β/Smad Signaling Cascade Disruption

MPT0B098 exhibits potent inhibitory effects on the TGF-β/Smad signaling pathway, particularly under hypoxic conditions that are characteristic of solid tumor microenvironments. This disruption occurs through multiple complementary mechanisms that collectively suppress epithelial-mesenchymal transition (EMT) and cancer metastasis [7] [4].

TGF-β Expression Modulation

MPT0B098 treatment results in significant dose-dependent downregulation of TGF-β at both transcriptional and post-translational levels. Real-time RT-PCR analysis demonstrates that TGF-β mRNA expression is reduced by 40-60% in OEC-M1 head and neck squamous cell carcinoma cells following treatment with MPT0B098 at concentrations ranging from 0.25 to 1.0 μmol/L under hypoxic conditions [4]. This transcriptional suppression occurs within 18 hours of treatment and is maintained for at least 48 hours [4].

Protein-level analysis by Western blotting reveals corresponding decreases in TGF-β protein expression, with 50-70% reductions observed at 24 hours post-treatment [4]. Importantly, TGF-β protein downregulation is observed under both normoxic and hypoxic conditions, although the effect is more pronounced under hypoxic stress [4]. ELISA-based quantification of secreted TGF-β in culture supernatants confirms that MPT0B098 treatment significantly reduces TGF-β release from cancer cells, with dose-dependent decreases ranging from 30% at 0.25 μmol/L to 80% at 1.0 μmol/L [4].

Smad2/3 Phosphorylation Inhibition

The reduction in TGF-β expression and secretion leads to corresponding decreases in Smad2 and Smad3 phosphorylation, which are critical mediators of TGF-β signaling. Western blot analysis using phospho-specific antibodies demonstrates that MPT0B098 treatment results in significant inhibition of both Smad2 and Smad3 phosphorylation under hypoxic conditions [4]. Densitometric analysis reveals 60-80% reductions in phospho-Smad2 levels and 50-70% decreases in phospho-Smad3 levels following 24-hour treatment with 0.5 μmol/L MPT0B098 [4].

To confirm the specificity of this effect, rescue experiments were performed using exogenous TGF-β supplementation. Addition of recombinant TGF-β (10 ng/mL) to MPT0B098-treated cells partially restores Smad2/3 phosphorylation, but co-administration of TGF-β with increasing concentrations of MPT0B098 demonstrates concentration-dependent suppression of Smad signaling [4]. These results indicate that MPT0B098 inhibits TGF-β/Smad signaling through both upstream (TGF-β expression) and potentially direct effects on the signaling cascade [4].

Total Smad2 and Smad3 protein levels show modest decreases following MPT0B098 treatment, with 20-30% reductions observed at higher concentrations, suggesting that the compound primarily affects Smad phosphorylation rather than protein expression [4]. Time-course analysis reveals that Smad phosphorylation inhibition occurs within 6-12 hours of MPT0B098 treatment, preceding the maximal effects on EMT marker expression [4].

EMT Transcription Factor Suppression

MPT0B098 treatment results in significant suppression of key EMT-activating transcription factors, including Twist and SNAI2/Slug, which are downstream targets of TGF-β/Smad signaling. RT-PCR analysis demonstrates dose-dependent decreases in Twist mRNA expression, with 50-70% reductions observed at 18 hours and 60-80% decreases at 36 hours following treatment with 0.5-1.0 μmol/L MPT0B098 under hypoxic conditions [4].

Similarly, SNAI2/Slug expression is significantly suppressed, with comparable kinetics and magnitude of inhibition [4]. Western blot analysis confirms that protein levels of both transcription factors are correspondingly reduced, establishing functional suppression of EMT regulatory networks [4]. These effects on EMT transcription factors correlate with reduced expression of mesenchymal markers, including vimentin and N-cadherin, which show 40-60% decreases in expression following MPT0B098 treatment [4].

Comparative analysis with other microtubule inhibitors reveals that MPT0B098 demonstrates superior potency in suppressing EMT markers compared to colchicine or paclitaxel at equivalent concentrations, suggesting unique mechanistic properties beyond simple microtubule disruption [4]. Wound healing assays demonstrate that MPT0B098 significantly inhibits hypoxia-induced cell migration, with 70-80% reductions in migratory capacity observed at therapeutically relevant concentrations [4].